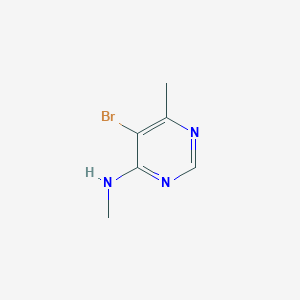

5-Bromo-N,6-dimethylpyrimidin-4-amine

Description

Contextualizing Halogenated Pyrimidines within Advanced Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern drug discovery and materials science. Within this vast field, pyrimidines, which are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, are of paramount importance. The introduction of a halogen atom, such as bromine, onto the pyrimidine (B1678525) ring dramatically influences the molecule's physicochemical properties and reactivity.

Halogenation, the process of introducing a halogen atom, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atom in halogenated pyrimidines, for instance, can act as a valuable synthetic handle. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com This reactivity is crucial for the modular synthesis of complex molecules, where different fragments can be systematically joined together to explore structure-activity relationships. mdpi.com

Historical Trajectories and Current Significance of Pyrimidine Derivatives in Academic Inquiry

The history of pyrimidine chemistry is rich and dates back to the early 19th century. However, it was the discovery of pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids (DNA and RNA) that cemented their significance in the scientific world. This biological role spurred extensive research into their synthesis and chemical properties.

In the mid-20th century, the therapeutic potential of pyrimidine derivatives came to the forefront with the development of anticancer drugs like 5-fluorouracil (B62378) and antiviral agents such as zidovudine (B1683550) (AZT). These discoveries highlighted the ability of modified pyrimidine scaffolds to interfere with biological pathways, paving the way for the design of a vast array of medicinally important compounds. Today, pyrimidine derivatives are integral to the development of drugs targeting a wide range of diseases, including cancers, viral infections, and cardiovascular disorders. acs.org Their continued importance in academic and industrial research is a testament to their versatile chemical nature and profound biological relevance.

Scope and Research Significance of 5-Bromo-N,6-dimethylpyrimidin-4-amine as a Synthetic Intermediate and Functionalizable Core

This compound (CAS No. 1315326-21-6) is a prime example of a modern pyrimidine-based building block. bldpharm.combldpharm.com Its structure incorporates several key features that make it a valuable tool for synthetic chemists. The pyrimidine core itself is a privileged scaffold in medicinal chemistry. The presence of two methyl groups can influence solubility and steric interactions, while the amino group provides a site for further functionalization, such as acylation or alkylation.

Crucially, the bromine atom at the 5-position is the most significant feature for its role as a synthetic intermediate. This bromo-substituent is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. researchgate.netmdpi.comresearchgate.net This allows for the rapid generation of diverse libraries of compounds for screening in drug discovery programs. For instance, a similar compound, 5-bromo-2-methylpyridin-3-amine, has been successfully used in Suzuki cross-coupling reactions to synthesize novel pyridine (B92270) derivatives. mdpi.com The reactivity of the bromo-group in this compound is expected to be analogous, making it a key intermediate for creating complex molecular structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-5(7)6(8-2)10-3-9-4/h3H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVIAHIYTRVWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Mechanistic Insights for 5 Bromo N,6 Dimethylpyrimidin 4 Amine

Methodologies for the De Novo Synthesis of 5-Bromo-N,6-dimethylpyrimidin-4-amine

The construction of the this compound molecule can be approached through methods that build the pyrimidine (B1678525) ring system from acyclic precursors, incorporating the required substituents in a stepwise manner.

The de novo synthesis of substituted pyrimidines often relies on the condensation of a three-carbon component with an amidine or a related nitrogen-containing compound. A plausible and efficient pathway to synthesize this compound involves the initial construction of the N,6-dimethylpyrimidin-4-amine core, followed by a regioselective bromination.

A common strategy begins with the reaction of a β-keto ester or a related 1,3-dicarbonyl compound with N-methylguanidine. For instance, the condensation of ethyl acetoacetate (B1235776) with N-methylguanidine would lead to the formation of 6-methyl-N-methyl-2-aminopyrimidin-4(3H)-one. Subsequent functional group manipulations would be required to achieve the target structure, including chlorination of the pyrimidone, amination, and finally, bromination.

A more direct approach, inspired by established pyrimidine syntheses, could involve a three-component reaction. The Biginelli-inspired preparative method, which involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines, demonstrates the power of multicomponent transformations to rapidly assemble the pyrimidine core. nih.gov While not a direct synthesis of the target compound, this highlights a convergent strategy.

The most common industrial and laboratory-scale approach, however, is the functionalization of a pre-existing pyrimidine ring. A key precursor would be 4-amino-2,6-dimethylpyrimidine, which can be synthesized by heating acetonitrile (B52724) with sodium ethoxide or sodium in a sealed tube. orgsyn.org This precursor can then be N-methylated and subsequently brominated. The final bromination step is crucial for introducing the reactive handle at the C5 position. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent. For example, the bromination of 2-amino-6-methyl-4(3H)-pyrimidinone derivatives has been successfully carried out using bromine in glacial acetic acid. nih.gov

A generalized synthetic scheme is presented below:

Formation of the Pyrimidine Core: Condensation of a suitable 1,3-dielectrophile with N-methylguanidine to form a 4-amino-6-methylpyrimidine intermediate.

N-Methylation: Introduction of the second methyl group onto the exocyclic amine, if not already incorporated via the choice of starting materials.

Regioselective Bromination: Introduction of the bromine atom at the C5 position using an electrophilic brominating agent like NBS or Br₂. The electron-donating nature of the amino and methyl groups activates the ring, directing the substitution to the C5 position.

Optimizing any multi-step synthesis is critical for maximizing product yield, ensuring high purity, and improving process efficiency. For the synthesis of this compound, the bromination step is a key point for optimization.

Key parameters for optimization include the choice of brominating agent, solvent, temperature, and reaction time. Using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine can often lead to cleaner reactions with fewer byproducts. The stoichiometry of the brominating agent must be carefully controlled (typically 1.0 to 1.2 equivalents) to prevent over-bromination.

Solvent choice can significantly impact reaction rates and selectivity. Polar solvents like dimethylformamide (DMF) or glacial acetic acid are often employed for bromination reactions of heterocyclic compounds. nih.gov Reaction temperature is another critical variable; initiating the reaction at a low temperature (e.g., 0 °C) before allowing it to proceed at room temperature can help control the reaction's exothermicity and improve selectivity. nih.govchemicalbook.com

The table below summarizes key optimization parameters for the final bromination step.

| Parameter | Variable | Rationale for Optimization | Typical Conditions |

| Brominating Agent | NBS vs. Br₂ | NBS is often more selective and easier to handle, minimizing side reactions. | NBS (1.1 equiv) |

| Solvent | Acetic Acid, DMF, CH₂Cl₂ | Solvent polarity can influence reaction rate and solubility of intermediates. | Glacial Acetic Acid or DMF |

| Temperature | 0 °C to Room Temperature | Lower temperatures can control exothermicity and improve regioselectivity. | Start at 0 °C, then warm to 25 °C |

| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS to ensure complete consumption of starting material without product degradation. | 2-6 hours |

| Work-up | Quenching Agent | Use of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize excess bromine. | Aqueous Na₂S₂O₃ solution |

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Bromo N,6 Dimethylpyrimidin 4 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon (¹³C) NMR Analysis

One-dimensional NMR provides fundamental information about the molecular skeleton.

¹H NMR: This technique identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ, in ppm), integration (relative number of protons), and spin-spin coupling (multiplicity). For 5-Bromo-N,6-dimethylpyrimidin-4-amine, one would expect to see distinct signals for the N-methyl protons, the C6-methyl protons, the N-H proton (if not exchanged with a deuterated solvent), and the C2-proton on the pyrimidine (B1678525) ring. The bromine atom and the amine group would influence the chemical shifts of these protons.

¹³C NMR: This analysis reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the two methyl carbons, and the four carbon atoms of the pyrimidine ring (C2, C4, C5, and C6). The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronic effects.

Illustrative Data Table (Hypothetical Data):

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| Chemical Shift (ppm) | Multiplicity |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

2D NMR experiments correlate signals from different nuclei to provide unambiguous structural assignments. hmdb.canist.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. mdpi.com It would be used to confirm the connectivity between protons within the molecule's fragments, although for this specific molecule, with its isolated proton and methyl groups, COSY would primarily serve to confirm the absence of proton-proton coupling between these groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). nist.govmdpi.com It is essential for definitively assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds). nist.govhmdb.ca It is a powerful tool for piecing together the molecular structure by connecting fragments and confirming the positions of substituents, such as the placement of the methyl groups and the bromine atom on the pyrimidine ring.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). perkinelmer.comyoutube.com The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups. For this compound, key expected bands would include N-H stretching, C-H stretching (from methyl groups), C=N and C=C stretching from the pyrimidine ring, and C-N stretching.

Illustrative FT-IR Data Table (Hypothetical Data):

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data not available | Data not available | N-H Stretch |

| Data not available | Data not available | C-H Stretch (aliphatic) |

| Data not available | Data not available | C=N/C=C Stretch (aromatic ring) |

| Data not available | Data not available | N-H Bend |

| Data not available | Data not available | C-N Stretch |

| Data not available | Data not available | C-Br Stretch |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. humic-substances.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would help confirm the vibrations of the pyrimidine ring and the C-Br bond, which may be weak or absent in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and insights into its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The presence of an odd number of nitrogen atoms results in a molecular ion with an odd nominal mass, a rule that applies to this compound.

Illustrative Mass Spectrometry Data Table (Hypothetical Data):

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| Data not available | Data not available | [M]⁺ (Molecular ion) |

| Data not available | Data not available | [M - CH₃]⁺ |

| Data not available | Data not available | [M - Br]⁺ |

| Data not available | Data not available | Further fragmentation ions |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of synthetic compounds. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C₆H₈BrN₃), analysis via HRMS would focus on the detection of the protonated molecular ion, [M+H]⁺. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 isotopic pattern with nearly equal intensity. The precise mass measurement of both isotopic peaks provides definitive evidence for the presence and number of bromine atoms in the molecule. The calculated exact mass for the protonated molecule serves as the benchmark for experimental verification. miamioh.edulcms.cz

Table 1: Theoretical HRMS Data for the Protonated Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

| [C₆H₉⁷⁹BrN₃]⁺ | ⁷⁹Br | 202.0032 |

| [C₆H₉⁸¹BrN₃]⁺ | ⁸¹Br | 204.0012 |

This table presents the theoretical monoisotopic masses for the protonated molecule [M+H]⁺. Experimental values obtained via HRMS are expected to align with these calculated masses within a narrow margin of error (typically < 5 ppm), thereby confirming the elemental formula C₆H₈BrN₃.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermolabile molecules like this compound. nih.gov In positive-ion mode, the molecule is expected to readily form the protonated molecular ion [M+H]⁺, which would appear as a doublet at m/z 202.0 and 204.0, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govrsc.org The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavages adjacent to the amine nitrogen (α-cleavage) and fragmentation of the pyrimidine ring itself. miamioh.edu

Proposed fragmentation could include:

Loss of a methyl radical (•CH₃): α-cleavage at the N-methyl group could lead to a fragment ion.

Loss of ethyleneimine (C₂H₅N): A rearrangement followed by cleavage could result in the loss of the dimethylamino portion.

Ring Fragmentation: Cleavage of the pyrimidine ring can occur through various pathways, often initiated by the loss of small neutral molecules like HCN.

Table 2: Predicted ESI-MS/MS Fragments for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Fragment Ion (m/z) |

| 202.0 / 204.0 | Loss of •CH₃ | 187.0 / 189.0 |

| 202.0 / 204.0 | Loss of CH₃N | 173.0 / 175.0 |

| 202.0 / 204.0 | Loss of HCN | 175.0 / 177.0 |

This table outlines plausible fragmentation pathways based on established principles of mass spectrometry for amine and heterocyclic compounds. miamioh.edusemanticscholar.orgrsc.org The m/z values correspond to the ⁷⁹Br / ⁸¹Br isotopes.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insight into the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound is governed by its principal chromophore: the substituted pyrimidine ring. vscht.cz A chromophore is a part of a molecule responsible for its color, or in this case, its absorption in the UV spectrum. vscht.cz

The pyrimidine ring contains a conjugated system of π-electrons. The primary electronic transitions responsible for UV absorption in such systems are π→π* transitions, which are generally of high intensity (large molar absorptivity, ε). vscht.cz The presence of substituents on the pyrimidine ring, known as auxochromes, can modify the absorption characteristics. vscht.cz In this molecule, the amino group (-N(CH₃)) and the methyl group (-CH₃) act as auxochromes, while the bromine atom also influences the electronic properties. Typically, an amino group attached to an aromatic ring causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). researchgate.net Based on analyses of similar pyrimidine derivatives, the absorption maxima (λmax) for this compound are expected to occur in the near-UV region. nih.govresearchgate.net

Table 3: Expected UV-Vis Absorption Data and Chromophore Details

| Chromophore System | Expected λmax Range (nm) | Type of Transition |

| Substituted Pyrimidine Ring | 250 - 350 | π→π* |

The predicted absorption range is based on data from various substituted pyrimidines. nih.govacs.org The exact λmax and molar absorptivity (ε) would be determined experimentally and are sensitive to the solvent used.

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

While a specific crystal structure for this compound was not located in the searched literature, extensive data from closely related analogues, such as 5-Bromo-2-chloropyrimidin-4-amine and 5-Bromo-N-methyl-pyrimidin-2-amine, allow for a robust and detailed prediction of its solid-state structure. nih.govnih.govresearchgate.net Single-crystal X-ray diffraction provides the most definitive information on molecular geometry, including precise bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

The molecular geometry of this compound is defined by the pyrimidine core. This heterocyclic ring is expected to be essentially planar. nih.gov The bond lengths and angles within the ring and involving the substituents are influenced by the electronic nature of the atoms and their hybridization. For instance, the C-Br bond length is anticipated to be consistent with that of other bromo-substituted aromatic systems. The geometry around the exocyclic nitrogen of the dimethylamino group is expected to be trigonal planar.

Table 4: Representative Bond Lengths from Analogous Crystal Structures (Å)

| Bond | 5-Bromo-2-chloropyrimidin-4-amine nih.gov | 5-Bromo-N-methyl-pyrimidin-2-amine nih.gov | Expected Range for Title Compound |

| C4-N3 | 1.332(3) | N/A | 1.33 - 1.35 |

| C4-N(H₂) | 1.325(3) | N/A | 1.32 - 1.34 (for C4-N(CH₃)₂) |

| C5-Br | 1.883(2) | 1.884(3) | 1.88 - 1.90 |

| C5-C6 | 1.381(3) | 1.378(5) | 1.37 - 1.39 |

| C6-N1 | 1.328(3) | 1.332(5) | 1.32 - 1.34 |

Table 5: Representative Bond Angles from Analogous Crystal Structures (°)

| Angle | 5-Bromo-2-chloropyrimidin-4-amine nih.gov | 5-Bromo-N-methyl-pyrimidin-2-amine nih.gov | Expected Range for Title Compound |

| N3-C4-C5 | 122.1(2) | N/A | 121 - 123 |

| C4-C5-C6 | 117.8(2) | 117.9(3) | 117 - 119 |

| C4-C5-Br | 120.9(2) | N/A | 120 - 122 |

| C6-C5-Br | 121.3(2) | 121.1(3) | 120 - 122 |

| C5-C6-N1 | 123.6(2) | 122.9(3) | 122 - 124 |

These tables provide data from closely related structures to predict the geometry of the title compound. "N/A" indicates the bond or angle is not present in that specific analogue.

The arrangement of molecules in a crystal, or crystal packing, is dictated by a network of non-covalent intermolecular interactions. rsc.org For this compound, the primary interactions governing its supramolecular assembly are expected to be hydrogen bonds and potentially halogen bonds or π-π stacking.

Based on the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, a key packing motif involves the formation of inversion dimers through pairs of N—H···N hydrogen bonds. nih.govresearchgate.net In this interaction, the amino group of one molecule donates a hydrogen to a ring nitrogen of a neighboring molecule. These dimers can then be linked into extended two-dimensional sheets. Although the title compound has a dimethylamino group and thus lacks N-H donors, the ring nitrogens are still potent hydrogen bond acceptors. If any co-crystallized solvent (like water) is present, or if the compound is part of a multi-component crystal, these sites would be critical. Other significant interactions could include C-H···N bonds, Br···N halogen bonds, and π-π stacking between the pyrimidine rings of adjacent molecules. nih.govrsc.org

Table 6: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | C-H (methyl) | N (ring) | Weak C-H···N interactions can link molecules into a stable network. nih.gov |

| Halogen Bonding | C-Br | N (ring) | The bromine atom can act as an electrophilic "donor" to a Lewis basic nitrogen atom on another molecule. |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Face-to-face or offset stacking of the aromatic rings contributes to lattice stability. |

Single-crystal X-ray diffraction captures the molecule in its lowest energy conformation in the solid state. For this compound, the primary conformational flexibility involves the orientation of the exocyclic dimethylamino group relative to the pyrimidine ring. Due to steric hindrance with the bromine atom at position 5 and the methyl group at position 6, this group may be slightly twisted out of the plane of the pyrimidine ring. nih.gov

Tautomerism is another key consideration for aminopyrimidines. The compound can theoretically exist in an amino form (with the double bonds within the ring) or an imino form (with an exocyclic C=N double bond and a proton on a ring nitrogen). For 4-aminopyrimidine (B60600) derivatives, the amino tautomer is overwhelmingly favored in the solid state and in solution, as this form preserves the aromaticity of the pyrimidine ring. Therefore, X-ray diffraction is expected to confirm the structure as the amino tautomer, this compound, rather than any potential imino tautomers. rsc.org

In Silico Investigations and Quantum Chemical Studies on 5 Bromo N,6 Dimethylpyrimidin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and structural characteristics of molecules. nih.govyoutube.com For 5-Bromo-N,6-dimethylpyrimidin-4-amine, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are instrumental in predicting its properties. materialsciencejournal.org

Geometry Optimization and Electronic Structure Prediction

Table 1: Predicted Geometrical Parameters for a Pyrimidine (B1678525) Ring Derivative (Note: These are representative values from related structures, not specific to this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (ring) | 1.34 | N-C-N: 127 |

| C-C (ring) | 1.40 | C-N-C: 116 |

| C-Br | 1.88 | C-C-N: 122 |

| C-N (amine) | 1.36 |

The electronic structure, including the distribution of electron density, is also elucidated through these calculations. The bromine atom, being highly electronegative, along with the nitrogen atoms of the pyrimidine ring, are expected to be regions of high electron density.

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

Vibrational frequency analysis is crucial for interpreting infrared (IR) and Raman spectra. q-chem.comnist.gov DFT calculations can predict the vibrational modes of the molecule, which correspond to specific movements of atoms such as stretching, bending, and wagging. dtic.milnih.gov These predicted frequencies can then be compared with experimental data to confirm the molecular structure. nih.gov

For substituted pyrimidines, characteristic vibrational frequencies are observed. researchgate.net For example, the C-H stretching vibrations of the methyl groups are typically found in the 2900-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected at a lower frequency, generally below 700 cm⁻¹.

Table 2: Representative Vibrational Frequencies for a Substituted Pyrimidine (Note: These are representative values from related structures and general spectroscopic data, not specific to this compound)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (methyl) | 2900 - 3000 |

| C=N Stretch (ring) | 1550 - 1600 |

| C=C Stretch (ring) | 1400 - 1500 |

| C-Br Stretch | 500 - 700 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu These predictions are valuable for assigning signals in experimental NMR spectra. ucl.ac.uk A synthesis of this compound reported the following ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃): a singlet at δ 8.17 ppm (1H, pyrimidine ring proton), and a singlet at δ 2.44 ppm (3H, methyl group protons). lookchem.com While specific computationally predicted NMR shifts for this molecule are not in the available literature, DFT calculations on similar amine compounds have shown good correlation with experimental values. journalijar.com

Table 3: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine H | 8.17 | singlet | 1H |

| Methyl H | 2.44 | singlet | 3H |

Molecular Orbital Analysis and Reactivity Descriptors

The reactivity of a molecule can be understood by analyzing its molecular orbitals, particularly the frontier molecular orbitals. libretexts.orgnumberanalytics.comwikipedia.orgnumberanalytics.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For substituted pyrimidines, the HOMO is often located on the pyrimidine ring and the amino substituent, while the LUMO is distributed over the pyrimidine ring, influenced by electron-withdrawing groups like bromine. researchgate.net While the specific HOMO-LUMO gap for this compound is not available, studies on similar heterocyclic systems show that such values are highly dependent on the substituents. materialsciencejournal.orgjournalijar.com

Table 4: Representative Frontier Orbital Energies for a Substituted Pyrimidine Derivative (Note: These are representative values from related structures, not specific to this compound)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electron Density Distribution and Population Analysis (e.g., Mulliken Atomic Charge Distribution)

Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule, providing insight into the electron distribution. In this compound, the nitrogen atoms in the pyrimidine ring and the exocyclic amino group are expected to have negative Mulliken charges, indicating they are electron-rich. The bromine atom will also carry a significant negative charge due to its high electronegativity. Conversely, the carbon atoms bonded to these electronegative atoms will exhibit positive charges. This charge distribution influences the molecule's electrostatic potential and its interactions with other molecules. The regions of negative potential are susceptible to electrophilic attack, while positively charged regions are prone to nucleophilic attack.

Table 5: Illustrative Mulliken Atomic Charges for a Substituted Pyrimidine (Note: These are representative values from related structures, not specific to this compound)

| Atom | Mulliken Charge (a.u.) |

| N (ring) | -0.5 to -0.7 |

| C (ring) | +0.2 to +0.6 |

| Br | -0.1 to -0.3 |

| N (amine) | -0.8 |

| C (methyl) | -0.2 to -0.4 |

Electrostatic Potential (MEP) Surfaces for Reactive Site Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

In a typical MEP analysis, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in shades of blue, signify a deficiency of electrons and are prone to nucleophilic attack. Green areas represent neutral or near-neutral potential.

For a molecule like this compound, the MEP surface would likely reveal the most negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential sites for protonation and hydrogen bonding. The bromine atom, while electronegative, can also exhibit a region of positive potential known as a "sigma-hole," which can lead to halogen bonding. The amino group would also influence the charge distribution, with the nitrogen atom being a negative center and the hydrogen atoms being positive centers.

A study on pyrazino[2,3-d]pyrimidine, a related heterocyclic system, utilized MEP analysis to identify reactive sites. The MEP map in that study clearly showed the negative potential concentrated around the nitrogen atoms, indicating them as the primary sites for electrophilic interactions. Similarly, the hydrogen atoms attached to the ring system displayed positive potential, marking them as likely sites for nucleophilic interactions.

| Potential Range | Color | Interpretation |

| Most Negative | Red | High electron density, favorable for electrophilic attack |

| Intermediate Negative | Yellow | Moderate electron density |

| Neutral | Green | Balanced charge distribution |

| Intermediate Positive | Light Blue | Moderate electron deficiency |

| Most Positive | Dark Blue | High electron deficiency, favorable for nucleophilic attack |

This interactive table summarizes the general interpretation of MEP surface coloring.

Fukui Functions and Global Softness for Reactivity Prediction

Fukui functions are a component of Density Functional Theory (DFT) that help to quantify the reactivity of different atomic sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks.

fk+ : Represents the reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a more favorable site for nucleophilic attack.

fk- : Represents the reactivity towards an electrophilic attack (electron donation). A higher value indicates a more favorable site for electrophilic attack.

fk0 : Represents the reactivity towards a radical attack.

Global reactivity descriptors, such as global softness (σ), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher global softness indicates a molecule is more polarizable and generally more reactive.

For this compound, one would expect the nitrogen atoms and certain carbon atoms in the pyrimidine ring to have significant Fukui function values, indicating their role in chemical reactions. In a computational study of pyrazino[2,3-d]pyrimidine, Fukui functions were calculated to pinpoint the most reactive atoms. The analysis revealed specific nitrogen and carbon atoms as the most likely sites for electrophilic and nucleophilic attack, respectively, which is crucial information for understanding its chemical behavior.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Softness (σ) | 1/η | A measure of the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | μ2/2η (where μ is the chemical potential) | A measure of the energy lowering of a system when it accepts electrons. |

This interactive table outlines key global reactivity descriptors and their significance.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, bonding orbitals, and anti-bonding orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions, which are crucial for understanding hyperconjugation and resonance effects that influence molecular stability and reactivity.

For this compound, NBO analysis would reveal the nature of the C-N, C-Br, and N-H bonds, as well as the delocalization of the nitrogen lone pairs into the pyrimidine ring. In a study on pyrazino[2,3-d]pyrimidine, NBO analysis was used to investigate the charge distribution and intramolecular interactions. The calculations showed significant delocalization from the nitrogen lone pairs to the anti-bonding orbitals of adjacent C-C and C-N bonds, which contributes to the stability of the ring system.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| Lone Pair (N) | π(C-C) | High | Resonance stabilization |

| σ(C-H) | σ(C-N) | Moderate | Hyperconjugation |

| Lone Pair (Br) | σ*(C-C) | Low | Weak delocalization |

This interactive table provides a hypothetical example of NBO analysis results for a similar molecule, illustrating the types of interactions and their relative strengths.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, solvation effects, and the dynamics of intermolecular interactions.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Flexibility : Although the pyrimidine ring is relatively rigid, the methyl and amino groups can rotate. MD simulations can map the accessible conformations of these substituents and determine their preferred orientations.

Analyze Solvation Effects : By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and dynamics. Hydrogen bonding between the pyrimidine nitrogens and water molecules would be a key interaction to analyze.

Study Intermolecular Interactions : In a simulation with multiple solute molecules, MD can be used to study aggregation and the formation of dimers or larger clusters, providing insight into the intermolecular forces at play.

Exploration of Biological Interactions and Structure Activity Relationships of Pyrimidine Derivatives

Pyrimidine (B1678525) Frameworks as Privileged Scaffolds in Bioactive Molecule Design

The pyrimidine nucleus is a cornerstone in the architecture of life, forming the basis of nucleobases like cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. nih.govresearchgate.net This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists. nih.govnih.govresearchgate.net Its structural versatility and ability to interact with a wide range of biological targets have led to its classification as a "privileged scaffold". nih.govnih.govresearchgate.netbenthamdirect.com This designation signifies that the pyrimidine core is a recurring motif in a multitude of biologically active compounds, demonstrating broad therapeutic potential across different disease areas, including cancer, microbial infections, and metabolic disorders. nih.govnih.govinnovareacademics.inbenthamscience.com

Design Rationale for Pyrimidine-Based Bioactive Agents

The design of pyrimidine-based bioactive agents is rooted in several key chemical and structural features of the pyrimidine ring. nih.gov As a nitrogen-containing heterocycle, its aromatic nature provides a stable, relatively flat (planar) core that can be extensively modified. innovareacademics.in The nitrogen atoms within the ring act as hydrogen bond acceptors, a critical feature for binding to the active sites of enzymes and receptors. rsc.org Furthermore, the various positions on the pyrimidine ring (C2, C4, C5, and C6) can be functionalized with different substituents, allowing for precise tuning of the molecule's electronic properties, solubility, and spatial arrangement. innovareacademics.innih.gov This high degree of "tunability" enables chemists to optimize interactions with biological targets, enhance potency, and improve pharmacokinetic profiles. nih.gov For instance, in the design of kinase inhibitors, the pyrimidine scaffold often serves as an isostere of the adenine (B156593) ring of ATP, enabling it to effectively compete for the ATP-binding site in the kinase domain. rsc.org

The Role of 5-Bromo-N,6-dimethylpyrimidin-4-amine and its Analogs in Scaffold Derivatization for Biological Exploration

The compound this compound serves as a valuable starting material or intermediate in the synthesis of more complex, biologically active molecules. The bromine atom at the 5-position is a particularly useful feature; it is a reactive "handle" that allows for a variety of chemical modifications, most notably through cross-coupling reactions like the Suzuki or Stille reactions. These reactions enable the introduction of a wide range of substituents, including aryl and heteroaryl groups, at this position.

This derivatization is crucial for exploring structure-activity relationships (SAR). By systematically altering the groups attached to the pyrimidine core, researchers can investigate how different chemical features impact biological activity. For example, a series of novel 5-bromo-pyrimidine derivatives were synthesized and showed promising antimicrobial and anticancer activities, highlighting the utility of this scaffold. ijpcbs.com The ability to create a library of diverse analogs from a common starting material like this compound is a cornerstone of modern drug discovery, facilitating the identification of lead compounds with optimized biological profiles.

In Vitro Biochemical and Cellular Studies for Mechanism Elucidation

Once new pyrimidine derivatives are synthesized, their biological effects are characterized through a battery of in vitro assays. These studies are essential for understanding the mechanism of action at a molecular and cellular level, identifying the specific biological targets with which the compounds interact, and quantifying their potency.

Enzyme Binding and Inhibition Assays (e.g., Kinase Activity Modulation, Dipeptidyl Peptidase-IV Inhibition, α-Glucosidase Inhibition)

Many pyrimidine derivatives are designed as enzyme inhibitors, and their efficacy is measured using biochemical assays. acs.org

Kinase Activity Modulation: Kinases are a major class of drug targets, particularly in oncology. Pyrimidine-based compounds are frequently developed as kinase inhibitors. nih.govrsc.orgacs.org For example, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were identified as potent inhibitors of Aurora A kinase, a protein implicated in various cancers. acs.org The inhibitory concentration (IC50) values from these assays quantify the compound's potency.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. pnrjournal.comnih.gov Several classes of pyrimidine derivatives, including pyrimidinones (B12756618) and pyrimidinediones, have been identified as potent and selective DPP-IV inhibitors. acs.orgpnrjournal.commdpi.com The development of these compounds often involves creating hybrids with other heterocyclic scaffolds to enhance binding and efficacy. pnrjournal.com

α-Glucosidase Inhibition: Inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, is another strategy for managing type 2 diabetes. tandfonline.comnih.govjocpr.com Studies have shown that pyrimidine-fused heterocyclic compounds and 2-amino-4,6-diarylpyrimidine derivatives can be potent α-glucosidase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, significantly more potent than the standard drug acarbose. tandfonline.comtandfonline.commdpi.com

The table below summarizes findings for various pyrimidine derivatives against different enzyme targets.

| Compound Class | Enzyme Target | Key Findings & IC50 Values |

| 3-amino-2,4-diarylbenzo acs.orgnih.govimidazo[1,2-a]pyrimidines | Yeast α-glucosidase | Compound 3k showed the highest potency with an IC50 of 16.4 ± 0.36 µM. nih.gov |

| 2-amino-4,6-diarylpyrimidines | α-glucosidase & α-amylase | Compound 4p demonstrated potent dual inhibition with IC50 values of 0.087 µM (α-glucosidase) and 0.189 µM (α-amylase). tandfonline.com |

| Pyrimidinone/Pyrimidinedione Analogs | Dipeptidyl Peptidase-IV (DPP-IV) | Identified as potent, selective, non-covalent inhibitors. acs.orgnih.gov |

| Pyrazolo[3,4-d]pyrimidinones | Dipeptidyl Peptidase-IV (DPP-IV) | Compound 29 showed an IC50 of 1.06 µM. nih.gov |

| 6-methyl-pyrimidine-2,4-diamine derivatives | Aurora A Kinase | Lead compound 13 potently inhibited proliferation of high-MYC expressing cancer cells (IC50 < 200 nM). acs.org |

Interaction with Nucleic Acids (e.g., DNA binding assays, intercalation studies)

Given that the pyrimidine ring is a core component of nucleobases, it is not surprising that some derivatives are designed to interact directly with DNA. wikipedia.org These interactions can occur through several mechanisms, including intercalation (where the molecule inserts itself between the base pairs of the DNA double helix) or groove binding. Such interactions can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. For instance, newly synthesized steroidal pyrimidine derivatives were shown to bind to DNA primarily through electrostatic and hydrophobic interactions, with binding constants (Kb) in the range of 1.93×10³ M⁻¹ to 2.31×10³ M⁻¹. nih.gov Affinity modification studies have also demonstrated that pyrimidine oligonucleotides can specifically alkylate DNA, further highlighting the potential for targeted DNA interaction. nih.gov

Assessment of In Vitro Antimicrobial Efficacy (e.g., against bacterial and fungal strains)

The pyrimidine scaffold is a common feature in compounds developed to combat microbial infections. innovareacademics.ine-journals.innih.gov The in vitro antimicrobial efficacy of new pyrimidine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The MIC is the lowest concentration of the compound that prevents visible growth of a microbe. Numerous studies have reported on the synthesis of pyrimidine derivatives with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans. ijpcbs.come-journals.innih.govimpactjournals.us For example, one study found that a pyrimidine derivative, VMA-13-06, exhibited high antibacterial activity against S. aureus and S. pyogenes at concentrations as low as 32 μg/ml. bohrium.com Another study on modified pyrimidine nucleosides demonstrated growth inhibition against several bacterial strains, including E. coli and B. cereus, and suggested the mechanism involves the production of intracellular reactive oxygen species (ROS). journaljpri.com

Below is a table summarizing the antimicrobial activity of representative pyrimidine derivatives.

| Compound Series | Tested Organisms | Key Findings (Activity/MIC) |

| 5-bromo-pyrimidine derivatives | Gram-positive & Gram-negative bacteria, Fungi | Compounds 5a, 5c, 5e, 6b, 6d, 6h showed significant activity. ijpcbs.com |

| Substituted pyrimidines (from chalcones) | S. typhi, P. aeruginosa, Candida | Compounds CA01-CA04 showed significant activity against all tested bacteria; CA03 was most active against fungus. e-journals.in |

| Pyrimidopyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Compounds 3a, 3b, 3d, 4a-d, 9c, 10b showed strong antimicrobial effects. nih.gov |

| Pyrimidine derivative VMA-13-06 | S. aureus, S. pyogenes, E. coli, K. pneumonia | High activity at 32-64 μg/ml, comparable to norfloxacin. bohrium.com |

| Modified pyrimidine nucleosides (ara-CMP) | S. lutea, B. cereus | Effective growth inhibitor with ED50 of 5.2 x 10⁻⁵ M and 3.1 x 10⁻⁴ M, respectively. journaljpri.com |

Antioxidant Activity Profiling

Direct experimental data from radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), Ferric Ion Reducing Antioxidant Power (FRAP), or Ferrous Ion Chelation for this compound are not readily found in current research. However, the pyrimidine scaffold is a core structure in numerous compounds that have demonstrated notable antioxidant properties. sigmaaldrich.com The antioxidant potential of pyrimidine derivatives is often attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals, a capacity influenced by the nature and position of substituents on the pyrimidine ring. For instance, the presence of electron-donating groups can enhance antioxidant activity. In the case of this compound, the amino and methyl groups could potentially contribute to its radical scavenging capabilities.

| Assay Type | General Findings for Pyrimidine Derivatives | Specific Data for this compound |

| DPPH Radical Scavenging | Many pyrimidine derivatives exhibit significant DPPH scavenging activity, indicating their ability to donate a hydrogen atom or electron to the DPPH radical. mdpi.com | Not available in the reviewed literature. |

| Ferric Ion Reducing Antioxidant Power (FRAP) | The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Pyrimidine-based compounds have shown varying degrees of reducing power in this assay. mdpi.com | Not available in the reviewed literature. |

| Ferrous Ion Chelation | Some nitrogen-containing heterocyclic compounds can chelate metal ions like Fe²⁺, preventing them from participating in the Fenton reaction, which generates harmful hydroxyl radicals. The nitrogen atoms in the pyrimidine ring could potentially contribute to this activity. | Not available in the reviewed literature. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The in vitro activity of pyrimidine derivatives is highly dependent on the substituents attached to the core ring structure. Structure-activity relationship (SAR) studies on various classes of pyrimidine compounds have revealed key insights. For instance, in a series of N-phenethyl-quinazolin-4-yl-amines, substitutions at different positions on the quinazoline (B50416) ring, a fused pyrimidine system, significantly impacted their inhibitory activity against Mycobacterium tuberculosis. mdpi.com Another study on pyrimidine derivatives as endothelin receptor antagonists showed that while various substituents at the 5-position of the pyrimidine ring were tolerated, substitutions at the 4 and 6-positions were detrimental to the compound's affinity. acs.org

For this compound, the following structural features are of note:

Amino Group at C4: The amino group is a key functional group that can participate in hydrogen bonding and act as a nucleophile. Its presence is common in many biologically active pyrimidines.

Bromo Group at C5: The bromine atom is an electron-withdrawing group that can influence the electronic properties of the pyrimidine ring and may participate in halogen bonding. Its size and lipophilicity can also affect binding to biological targets.

Methyl Groups at N6: These methyl groups contribute to the steric bulk and lipophilicity of the molecule, which can influence its solubility and interaction with hydrophobic pockets in target proteins.

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds based on their physicochemical properties. While no specific QSAR models for this compound were identified, the general approach involves correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed biological activities. For pyrimidine derivatives, QSAR studies have been employed to understand the structural requirements for various pharmacological effects. These models can help in the rational design of new, more potent analogs.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein or enzyme, to form a stable complex. This method can estimate the binding affinity and predict the binding mode. Although specific docking studies for this compound are not documented, the pyrimidine scaffold is known to interact with a wide range of biological macromolecules. For example, pyrimidine derivatives have been docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2) to explore their anti-inflammatory potential. csfarmacie.cz The predicted binding pose of a ligand like this compound within a protein's active site would depend on the specific topology and amino acid composition of that site.

The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. For this compound, the following interactions would be anticipated in a hypothetical binding scenario:

Hydrogen Bonding: The amino group at the C4 position and the nitrogen atoms within the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with polar amino acid residues in a protein's binding site.

Hydrophobic Interactions: The methyl groups at the N6 position would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The bromine atom at the C5 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Alkyl and Pi-Pi Stacking: The aromatic pyrimidine ring can participate in pi-alkyl interactions with alkyl side chains of amino acids or pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

| Interaction Type | Potential Involving Functional Groups of this compound |

| Hydrogen Bonding | C4-amino group, pyrimidine ring nitrogens |

| Hydrophobic Interactions | N6-methyl groups |

| Halogen Bonding | C5-bromo group |

| Pi-Interactions | Pyrimidine ring |

Future Perspectives and Advanced Research Directions

Development of Chemo- and Regioselective Synthetic Methodologies for Complex Derivatives

The bromine atom at the C5 position and the methyl groups of 5-Bromo-N,6-dimethylpyrimidin-4-amine are key functional handles for elaboration into more complex chemical architectures. Future synthetic research will focus on developing highly selective methods to modify this core structure, enabling precise control over the final product's properties.

Transition-Metal-Catalyzed Cross-Coupling and Functionalization: The C5-bromo substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings can be employed to introduce a diverse array of aryl, heteroaryl, alkynyl, and amino groups. A significant challenge and area for development is achieving high chemo- and regioselectivity, particularly when multiple reactive sites are present. For instance, developing catalysts that selectively activate the C-Br bond without interfering with other functionalities on the pyrimidine (B1678525) ring or coupling partners is a key objective. Research into copper-catalyzed cyanation of 5-bromopyrimidines has shown promise, offering a pathway to nitrile derivatives which are valuable precursors for other functional groups. researchgate.net

C-H Bond Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. tandfonline.comnih.gov For This compound , this approach could allow for the direct modification of the C6-methyl group or potentially other positions on the pyrimidine ring. The development of directing groups that can be temporarily installed on the molecule to guide a metal catalyst to a specific C-H bond is a particularly promising strategy. nih.goviucr.org Pyrimidine nitrogen atoms themselves can act as directing groups to facilitate ortho-C–H functionalization on appended aryl rings. iucr.orgalfa-chemistry.com Future work will likely explore metal-free C-H borylation and other transformations to build molecular complexity in a more atom-economical fashion. iucr.org

Multicomponent and Microwave-Assisted Reactions: To accelerate the discovery of novel derivatives, high-throughput synthesis methods are essential. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. nih.gov The development of one-pot, multicomponent reactions (MCRs) starting from simple precursors to rapidly construct complex, fused pyrimidine systems is another key direction. nih.govmdpi.com These strategies allow for the efficient generation of large libraries of derivatives for biological screening or materials testing.

| Synthetic Strategy | Target Position/Group | Key Methodologies/Catalysts | Potential Products | Research Focus |

| Cross-Coupling | C5-Bromo | Suzuki, Sonogashira, Buchwald-Hartwig, Cyanation (Pd, Cu catalysts) | Bi-aryl pyrimidines, alkynyl-pyrimidines, amino-pyrimidines, cyano-pyrimidines | Catalyst development for high selectivity and functional group tolerance. |

| C-H Activation | C6-Methyl, Ring C-H | Directing Group-Assisted Catalysis (Rh, Pd, Ru), Metal-Free Borylation | Alkylated, arylated, or otherwise functionalized methyl group; direct ring functionalization | Design of novel directing groups, exploring metal-free conditions. |

| Library Synthesis | Full Scaffold | Microwave-Assisted Organic Synthesis (MAOS), Multicomponent Reactions (MCRs) | Fused pyrimidine heterocycles, diverse derivative libraries | Increasing reaction efficiency, speed, and molecular diversity. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Studies

Understanding the intricate details of reaction mechanisms and kinetics is paramount for optimizing synthetic routes and ensuring process safety and scalability. The application of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA, is revolutionizing pharmaceutical manufacturing by emphasizing real-time monitoring. alfa-chemistry.comacs.orgtandfonline.com Advanced spectroscopic techniques are central to this paradigm and represent a major future direction for studying the synthesis of derivatives from This compound .

In-situ spectroscopy allows chemists to "watch" reactions as they happen, without the need for sampling, which can disturb the reaction and is unsuitable for air-sensitive or transient species. google.com

Key Spectroscopic Probes:

Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR™, a form of in-situ FTIR, is a powerful tool for tracking the concentration changes of key functional groups in real-time. google.com By inserting a probe directly into the reaction vessel, one can monitor the consumption of reactants and the formation of intermediates and products, providing invaluable kinetic data. mdpi.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of benchtop and flow NMR systems allows for real-time monitoring of reactions, providing detailed structural information that is often superior to FTIR for complex mixtures. tandfonline.comgoogle.com This technique can unambiguously identify intermediates, quantify conversion and yield without calibration, and even perform advanced 2D experiments under flow conditions to elucidate complex structures and mechanisms. google.com

Raman Spectroscopy: Raman is highly sensitive to non-polar bonds and is less susceptible to interference from polar solvents like water, making it complementary to FTIR. It is particularly useful for monitoring reactions in aqueous media and for studying crystallization processes. gsconlinepress.com

By combining these techniques, researchers can gain a comprehensive understanding of reaction pathways, identify rate-determining steps, and detect unexpected side reactions. tandfonline.com This knowledge is crucial for the rational design of improved synthetic protocols for complex derivatives of This compound , leading to higher yields, better purity, and more robust manufacturing processes.

| Spectroscopic Technique | Information Gained | Application in Pyrimidine Synthesis | Future Advancement |

| In-situ FTIR (ReactIR™) | Real-time concentration of functional groups, reaction kinetics. | Monitoring consumption of starting materials and formation of products in coupling or substitution reactions. | Development of more sensitive probes and advanced data analysis algorithms. |

| Flow/Benchtop NMR | Unambiguous structural identification, quantification of species, mechanistic insights. | Elucidating complex reaction pathways, identifying transient intermediates in C-H activation. | Integration with automated synthesis platforms for self-optimizing reactors. |

| Raman Spectroscopy | Molecular vibrations, polymorphism, reaction monitoring in aqueous media. | Studying crystallization of pyrimidine derivatives, monitoring reactions in biological buffers. | Enhanced sensitivity through Surface-Enhanced Raman Scattering (SERS) for trace analysis. |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry and Biology

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical and biological research related to pyrimidine scaffolds. gsconlinepress.comtandfonline.com These computational tools can dramatically accelerate the discovery and development of new molecules by predicting their properties and synthetic routes, thereby reducing the reliance on time-consuming and expensive trial-and-error experimentation. acs.orgnih.gov

Predictive Bioactivity and In Silico Screening: A major application of AI is in the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.org These models learn the relationship between the chemical structure of a molecule and its biological activity. For pyrimidine derivatives, QSAR models can be trained on existing data to predict the potency of new, unsynthesized analogues against specific biological targets like protein kinases or receptors. iucr.orgnih.govacs.org This allows for the in silico screening of vast virtual libraries of compounds derived from This compound , prioritizing the most promising candidates for synthesis. tandfonline.comalfa-chemistry.com Coupled with molecular docking, which simulates how a molecule binds to a protein's active site, these methods provide a powerful filter to identify potential drug candidates. researchgate.nettandfonline.com

ADMET and Property Prediction: A critical hurdle in drug development is ensuring a molecule has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models are increasingly used to predict these properties early in the discovery process, flagging potential liabilities before significant resources are invested. researchgate.net

Reaction Prediction and Synthesis Design: Beyond predicting properties, AI is now being applied to synthesis itself. ML models can predict the outcome of chemical reactions, suggest optimal reaction conditions, and even devise entire multi-step retrosynthetic pathways for complex target molecules. google.comnih.govresearchgate.netresearchgate.net For a starting material like This compound , this could mean rapidly identifying the most efficient routes to novel, complex derivatives that would be challenging to design manually.

| AI/ML Application | Technique/Model | Purpose for Pyrimidine Derivatives | Future Impact |

| Bioactivity Prediction | QSAR, Random Forest, Artificial Neural Networks (ANN) iucr.orgacs.org | Predict inhibitory activity against targets like kinases; prioritize synthetic candidates. | Faster identification of potent lead compounds with reduced wet-lab screening. |

| Virtual Screening | Molecular Docking, Pharmacophore Modeling researchgate.nettandfonline.com | Screen virtual libraries to find molecules that fit a target's binding site. | Discovery of novel inhibitors for new biological targets. |

| Property Prediction | ADMET Models, Physicochemical Property Predictors researchgate.net | Forecast drug-likeness, solubility, and potential toxicity of new derivatives. | Reduced late-stage attrition of drug candidates due to poor properties. |

| Synthesis Planning | Retrosynthesis Algorithms, Reaction Outcome Predictors google.comresearchgate.net | Propose efficient synthetic routes to complex, novel pyrimidine structures. | Acceleration of the synthesis of new chemical entities and materials. |

Exploration of Novel Biological Targets and Mechanisms of Action for Pyrimidine Scaffolds

The pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. iucr.orgacs.orgrsc.org While historically prominent in anticancer and antiviral therapies, future research will expand the application of pyrimidine derivatives, including those from This compound , to a broader array of diseases by exploring novel targets and mechanisms of action.

Beyond Traditional Kinase Inhibition in Oncology: While pyrimidines are well-established as kinase inhibitors that mimic ATP, new frontiers in cancer therapy are being explored. tandfonline.comacs.org This includes designing dual-target inhibitors that can hit two different points in a signaling pathway simultaneously, potentially overcoming drug resistance. acs.orgslideshare.net Furthermore, there is growing interest in the non-proliferative roles of pyrimidine metabolism in cancer, such as its influence on cell differentiation and the epithelial-to-mesenchymal transition (EMT), which could open up entirely new therapeutic strategies. wikipedia.org Novel targets like tubulin and cell division cycle 5-like (CDC5L) protein are also being investigated for pyrimidine-based agents. slideshare.net

Neurodegenerative and Inflammatory Diseases: The pyrimidine scaffold is gaining significant attention for its potential in treating complex conditions outside of oncology.

Neurodegeneration: Pyrimidine derivatives are being developed as potential treatments for Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). alfa-chemistry.comtandfonline.com Novel targets in this area include MAP-activated protein kinase 2 (MK2), GSK-3, and the inhibition of protein aggregation (e.g., mutant SOD1). nih.govresearchgate.net Triazolopyrimidines have shown promise in stabilizing microtubules, a key mechanism for neuronal health. google.com

Immunology and Inflammation: Pyrimidine-based compounds are being investigated as potent anti-inflammatory agents by modulating targets beyond traditional COX enzymes. researchgate.net These include nuclear factor kappa B (NF-κB), various cytokines (e.g., TNF-α), and targets in the field of immuno-oncology like A2A adenosine (B11128) receptors and histone deacetylases (HDACs). mdpi.com

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. The pyrimidine structure, being a fundamental part of endogenous substances, provides an advantageous starting point for designing novel antimicrobial agents that can interfere with essential bacterial or fungal pathways. nih.gov

| Therapeutic Area | Novel Biological Targets | Potential Mechanism of Action |

| Oncology | Dual Kinases (e.g., ERK/PI3K), Tubulin/CDC5L, Epigenetic targets (HDACs) researchgate.netslideshare.net | Overcoming drug resistance, disrupting cell division, modulating gene expression. |

| Neurodegeneration | GSK-3, MAP-activated protein kinase 2 (MK2), Mutant SOD1 nih.govresearchgate.net | Microtubule stabilization, inhibition of protein aggregation, neuroprotection. |

| Inflammation & Immunology | NF-κB, Cytokines (TNF-α, ILs), A2A Adenosine Receptors mdpi.com | Modulation of pro-inflammatory signaling pathways, immune response enhancement. |

| Infectious Diseases | Bacterial/Fungal-specific enzymes, DNA/RNA synthesis pathways nih.gov | Inhibition of essential microbial processes to combat resistant strains. |

Potential Applications in Supramolecular Chemistry and Advanced Materials Science

The unique electronic and structural features of the pyrimidine ring extend its utility beyond medicine into the realm of materials science. The nitrogen atoms in the ring make it π-deficient, imparting useful electronic properties, and also act as excellent hydrogen bond acceptors, facilitating the construction of ordered supramolecular assemblies.

Liquid Crystals: 2,5-Disubstituted pyrimidines are critical components in commercial liquid crystal displays (LCDs). tandfonline.com The pyrimidine ring's influence on physicochemical and electro-optical properties is a subject of ongoing research. tandfonline.com Derivatives of This compound , by modifying the substituents, could be tailored to create new liquid crystalline materials with specific phase behaviors and properties for next-generation displays and sensors. tandfonline.comacs.org

Metal-Organic Frameworks (MOFs): Pyrimidine derivatives functionalized with carboxylate groups can act as organic linkers to build Metal-Organic Frameworks (MOFs). nih.govacs.org These are highly porous materials with potential applications in gas storage and separation, catalysis, and sensing. acs.orggoogle.comresearchgate.net The nitrogen atoms of the pyrimidine ring can provide additional coordination sites for metal ions and can be used to tune the properties of the MOF, such as its selectivity for adsorbing certain gases like CO2. nih.govacs.org

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it an attractive building block for n-type organic semiconductors. alfa-chemistry.com These materials are essential for creating organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OFETs). alfa-chemistry.comtandfonline.comresearchgate.net By incorporating pyrimidine scaffolds into larger π-conjugated systems, researchers can develop materials with high electron mobility and desirable photophysical properties, such as strong luminescence. alfa-chemistry.comresearchgate.net

Supramolecular Assemblies: The ability of pyrimidines to form predictable and robust hydrogen bonds, similar to the base pairing in DNA, makes them ideal building blocks for crystal engineering and supramolecular chemistry. nih.gov The amino and nitrogen groups on This compound can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures through N–H···N and N–H···O hydrogen bonds. iucr.orgacs.org This allows for the design of novel co-crystals and molecular materials with tailored architectures and properties. tandfonline.com

| Application Area | Role of Pyrimidine Scaffold | Key Properties & Research Directions |

| Liquid Crystals | Core structural unit. tandfonline.comtandfonline.com | Anisotropic physical properties; tuning mesophase behavior for displays and sensors. |

| Metal-Organic Frameworks (MOFs) | Multitopic organic linker. nih.govacs.org | Porosity, selective gas sorption (CO2), catalysis; designing new topologies. |

| Organic Electronics | Electron-deficient (n-type) building block. alfa-chemistry.comresearchgate.net | High electron mobility, luminescence; development of new materials for OLEDs and OPVs. |

| Supramolecular Chemistry | Hydrogen-bond donor/acceptor. nih.gov | Directing self-assembly into ordered structures; crystal engineering of co-crystals. |

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-N,6-dimethylpyrimidin-4-amine, and how can reaction efficiency be monitored?

The compound is typically synthesized via palladium-catalyzed amination of halogenated pyrimidine precursors. For example, chloro- or bromo-substituted pyrimidines undergo coupling with dimethylamine under catalytic conditions (e.g., Pd(PPh₃)₄, base, and solvent at 80–100°C) . Reaction progress is monitored using TLC with silica gel plates and UV visualization, as described in protocols for analogous pyrimidine derivatives. Post-synthesis purification involves column chromatography, and structural confirmation employs / NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : Focus on the pyrimidine ring protons (δ 8.0–9.0 ppm for H-2 and H-4) and methyl group signals (δ 2.5–3.0 ppm for N-methyl and C6-methyl). Splitting patterns help confirm substitution patterns.

- HRMS : Verify molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm.

- IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹). These methods are standard for pyrimidine derivatives .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. For biological testing, ensure solvent concentrations remain <1% (v/v) to avoid cytotoxicity. Pre-screening solubility via dynamic light scattering (DLS) is recommended .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of bromine substitution in pyrimidine derivatives like this compound?

Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., nitro at C5) direct bromination to C4 or C6 positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation involves competitive reactions with controlled stoichiometry of brominating agents (e.g., NBS) .

Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks for this compound?

Single-crystal X-ray diffraction is definitive. For example, intramolecular N–H⋯N hydrogen bonds (2.9–3.0 Å) stabilize the pyrimidine core, while intermolecular C–H⋯F or π–π interactions (3.7–4.0 Å centroid distances) dictate packing. Use SHELXL for refinement, prioritizing anisotropic displacement parameters and R-factor convergence (<5%) .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., SPC/E water) assess conformational stability. Quantum mechanical calculations (e.g., B3LYP/6-31G*) evaluate hydrolysis pathways. Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) correlates with computational predictions .

Q. How do steric effects from the N,6-dimethyl groups influence reactivity in cross-coupling reactions?